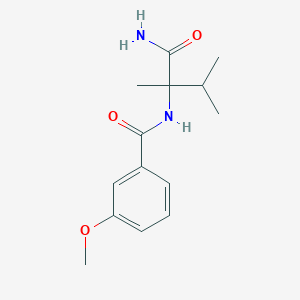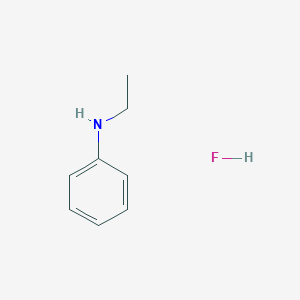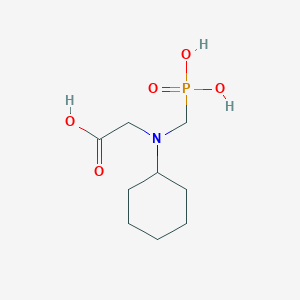![molecular formula C10H12N6O2 B14320137 Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester CAS No. 103145-59-1](/img/structure/B14320137.png)
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester is a complex organic compound that features a benzoic acid core with an azidomethyl and triazenyl functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by the introduction of azidomethyl and triazenyl groups through nucleophilic substitution and diazotization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using benzoic acid and methanol in the presence of sulfuric acid as a catalyst
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azidomethyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or alkyl halides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid esters.
科学的研究の応用
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: Utilized in the development of novel materials, including polymers and coatings, due to its unique functional groups.
作用機序
The mechanism of action of Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry. The triazenyl group can act as a leaving group in substitution reactions, facilitating the introduction of other functional groups. These properties make the compound versatile in chemical synthesis and potential therapeutic applications.
類似化合物との比較
Benzoic acid, methyl ester: Lacks the azidomethyl and triazenyl groups, making it less reactive in certain chemical transformations.
Benzoic acid, 4-azidomethyl-, methyl ester: Contains the azidomethyl group but lacks the triazenyl group, limiting its versatility in synthetic applications.
Benzoic acid, 4-triazenyl-, methyl ester: Contains the triazenyl group but lacks the azidomethyl group, affecting its reactivity profile.
Uniqueness: Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester is unique due to the presence of both azidomethyl and triazenyl groups, which provide a wide range of reactivity and potential applications in various fields. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
103145-59-1 |
|---|---|
分子式 |
C10H12N6O2 |
分子量 |
248.24 g/mol |
IUPAC名 |
methyl 4-[[azidomethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C10H12N6O2/c1-16(7-12-14-11)15-13-9-5-3-8(4-6-9)10(17)18-2/h3-6H,7H2,1-2H3 |
InChIキー |
RQIGGPRWZKMUEX-UHFFFAOYSA-N |
正規SMILES |
CN(CN=[N+]=[N-])N=NC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




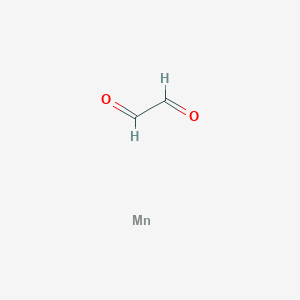
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
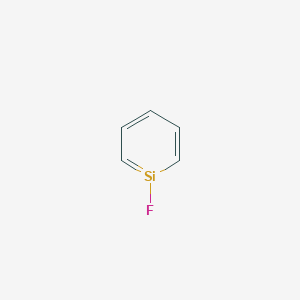
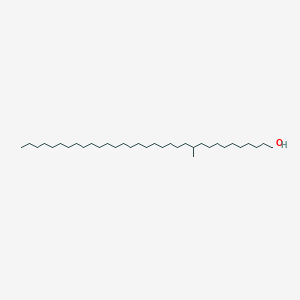
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
